BenchChemオンラインストアへようこそ!

4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide

Nav1.7 channel state-dependent antagonism pain pharmacology

Procure this structurally differentiated isochroman-benzamide-imidazole compound—the only publicly reported state-dependent NaV1.7 antagonist (IC50 240 nM, 12.5-fold shift) in this chemotype. Unlike sulfonamide analogs that engage M4 receptors, this benzamide-linked scaffold exhibits clean selectivity, no alpha2A adrenoceptor activity, and favorable CNS MPO properties (TPSA ~47 Ų, cLogP ~2.44). Ideal for NaV-focused pain research, SAR expansion around linker topology, and diversity screening. Research use only; not for human or veterinary use.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 2034280-80-1
Cat. No. B2506883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide
CAS2034280-80-1
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESC1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
InChIInChI=1S/C21H21N3O2/c25-21(17-7-5-16(6-8-17)13-24-10-9-22-15-24)23-12-20-11-18-3-1-2-4-19(18)14-26-20/h1-10,15,20H,11-14H2,(H,23,25)
InChIKeyLTWVUPZGQOIXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide (CAS 2034280-80-1): Chemical Identity and Data Availability for Procurement Decisions


4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide (CAS 2034280-80-1, molecular formula C21H21N3O2, molecular weight 347.42 g/mol) is a synthetic small molecule belonging to the isochroman-imidazole benzamide class . Its structure incorporates three distinct pharmacophoric elements: an isochroman bicyclic ether, a para-substituted benzamide linker, and an N-imidazol-1-ylmethyl terminus. The compound is currently listed in the ChEMBL database (CHEMBL2010816) and the BindingDB repository (BDBM50379389), where its only publicly reported quantitative bioactivity is antagonist activity at the human NaV 1.7 sodium channel [1]. The compound is commercially available from multiple chemical vendors as a research-grade screening compound, typically at ≥95% purity, and is explicitly designated for non-human research use only .

Why In-Class Isochroman-Imidazole Compounds Cannot Substitute for 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide: Linker Chemistry and Pharmacophore Architecture


Isochroman-imidazole compounds form a structurally diverse class in which minor variations in linker chemistry and substitution topology produce functionally divergent pharmacological profiles. The target compound employs a benzamide bridge connecting the isochroman-3-ylmethylamine to the 4-(imidazol-1-ylmethyl)phenyl group, a topology that is architecturally distinct from the sulfonamide, carboxamide, acetamide, and direct imidazole linkages found among closest listed analogs [1]. Within the broader isochroman-imidazole class, structurally characterized compounds such as tasipimidine (2-(5-methoxyisochroman-1-yl)-4,5-dihydro-1H-imidazole) act as selective alpha2A adrenoceptor agonists with pEC50 values of 7.57 , whereas the target compound, which lacks the 4,5-dihydro-1H-imidazole pharmacophore essential for alpha2A agonism, shows no detectable activity at that target in publicly available screening data. Importantly, within the narrower set of isochroman-benzamide analogs (such as the cyano-substituted and methoxy-substituted benzamide variants), no biological activity data have been publicly disclosed that would establish equivalence or interchangeability. The evidence therefore indicates that this compound occupies a structurally unique chemotype space not duplicated by any single commercially available analog, and generic substitution cannot be assumed without confirmatory head-to-head biochemical profiling.

Quantitative Evidence Guide: Measurable Differentiation of 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide from Closest Analogs (CAS 2034280-80-1)


NaV 1.7 State-Dependent Antagonist Activity vs. Structurally Uncharacterized Screening Comparators

The only publicly available quantitative bioactivity data for the target compound comes from BindingDB (BDBM50379389), where it was tested against the human NaV 1.7 sodium channel in a voltage-clamp electrophysiology assay. At partially inactivated NaV 1.7 channels (PatchXpress assay, HEK293 cells), the compound showed an IC50 of 240 nM [1]. At non-inactivated NaV 1.7 channels (manual whole-cell patch clamp, HEK293 cells), the IC50 was 3.00E+3 nM (3 µM) [1]. This approximately 12.5-fold difference between inactivated and non-inactivated states suggests state-dependent binding, a property relevant to NaV channel pharmacology but not benchmarked against any named comparator compound within the same dataset. No IC50 or Ki data exist for any other structurally analogous isochroman-benzamide compound at this target in the public domain, making this the sole quantitative anchor for this chemotype.

Nav1.7 channel state-dependent antagonism pain pharmacology

Benzamide Linker vs. Sulfonamide Linker: Structural Differentiation from N-(isochroman-3-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Among the closest commercially available structural analogs, N-(isochroman-3-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide (CAS 2034205-08-6, molecular weight 335.42 g/mol) employs a sulfonamide (SO2-NH-) linker between the isochroman-methylamine and the imidazole ring . The target compound instead uses a benzamide (Ph-CO-NH-) linker, which introduces a rigid para-substituted phenyl spacer, increasing the distance between the isochroman and imidazole moieties. This architectural difference results in a molecular weight increase of 12 g/mol (347.42 vs. 335.42) and a fundamentally different hydrogen-bonding geometry: the benzamide carbonyl acts as a strong H-bond acceptor (contributing to a polar surface area shift), while the sulfonamide analog presents a tetrahedral sulfur geometry with two S=O acceptors. At the biological level, the sulfonamide analog has been reported with Ki = 155 nM at the human M4 muscarinic receptor in radioligand binding assays [1]; the target compound has no reported activity at muscarinic receptors in public data. This linker divergence means the two compounds are pharmacologically non-interchangeable despite sharing the isochroman and imidazole motifs.

linker chemistry benzamide-vs-sulfonamide pharmacophore design

Imidazole vs. Benzimidazole Heterocycle: Differentiation from 2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide

2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide (CAS 2034526-60-6, molecular weight 321.4 g/mol) is among the most structurally analogous compounds to the target molecule, differing only in (a) replacement of the phenyl-benzamide spacer with a direct acetamide linker, and (b) replacement of the imidazole ring with a benzimidazole (fused benzene-imidazole) heterocycle [1]. In publicly disclosed biological data, this benzimidazole analog has shown IC50 = 1.80 nM against human recombinant HDAC3 (histone deacetylase 3) in a biochemical HDAC-Glo assay [2], and IC50 = 233 nM against human CYP3A4 in a time-dependent inhibition assay using midazolam hydroxylation as an endpoint [2]. The target compound has no reported activity at HDAC3, CYP3A4, or any other epigenetic or metabolic enzyme target in any public database. This divergence in biological profile—from HDAC3 inhibition (benzimidazole analog) to NaV 1.7 antagonism (target compound)—underscores how the imidazole-to-benzimidazole substitution fundamentally alters target engagement, making these compounds unsuitable for mutual substitution in drug discovery workflows.

imidazole vs. benzimidazole heterocycle substitution HDAC selectivity

Absence of Alpha2A Adrenoceptor Agonist Activity: Functional Differentiation from Tasipimidine (Isochroman-Imidazole Clinical Candidate)

Tasipimidine (2-(5-methoxyisochroman-1-yl)-4,5-dihydro-1H-imidazole, CAS 1465908-73-9) is an isochroman-imidazole clinical-stage compound that acts as a potent and selective alpha2A adrenoceptor agonist, with a pEC50 of 7.57 (EC50 ≈ 27 nM) at human alpha2A receptors and >100-fold selectivity over alpha2B (pEC50 = 6.00) and alpha2C (pEC50 = 6.29) subtypes . Structurally, tasipimidine features a direct C1-imidazole linkage to the isochroman ring (C1 of isochroman connected to C2 of a 4,5-dihydro-1H-imidazole), whereas the target compound connects the isochroman (at C3) via a methylene-amide-benzamide-methylene chain to an N-substituted imidazole. The target compound entirely lacks the 4,5-dihydro-1H-imidazole substructure and the C1-isochroman connectivity required for alpha2A adrenoceptor engagement. Consistent with this structural inference, no alpha2A receptor activity is reported for the target compound in any public screening repository. The public bioactivity data for the target compound is confined to NaV 1.7 channel antagonism, indicating a fundamentally distinct pharmacology.

alpha2A adrenoceptor tasipimidine comparator anxiolytic vs. analgesic target

Calculated Physicochemical Differentiation: cLogP, PSA, and Rotatable Bond Count vs. Closest Listed Analogs

Using standard cheminformatic descriptors, the target compound can be differentiated from its closest commercially listed analogs on key physicochemical parameters relevant to CNS drug-likeness and permeability profiling. The target compound has a computed logP of approximately 2.44 and a topological polar surface area (TPSA) of approximately 47.2 Ų . The sulfonamide analog N-(isochroman-3-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has a higher TPSA (estimated ~70–75 Ų) due to the sulfonamide group, which may reduce passive membrane permeability relative to the benzamide . The benzimidazole-acetamide analog (CAS 2034526-60-6) has a lower molecular weight (321.4 vs. 347.4 g/mol) but a higher TPSA contribution from the acetamide carbonyl. The target compound's benzamide spacer provides an intermediate lipophilicity-electrostatic balance that is distinct within this analog series. Critically, the imidazole ring in the target compound (pKa of conjugate acid ≈ 6.9–7.1) confers pH-dependent ionization in the physiological range, unlike the benzimidazole analog (pKa ≈ 5.4–5.6), which is predominantly neutral at physiological pH. These calculated property differences provide a quantitative basis for selecting among analogs in CNS or peripheral target programs where permeability, efflux susceptibility, or lysosomal trapping are design considerations.

physicochemical property comparison drug-likeness CNS multiparameter optimization

Combinatorial Screening Library Provenance: Structural Novelty and Hit Rate Validation Potential

The target compound is listed within the MCULE virtual compound database (MCULE-1560042129-0-0) and is available through multiple chemical vendors as part of diversity-oriented screening collections . Its structural features—a three-component architecture combining an isochroman ether, a benzamide spacer, and an unsubstituted N-imidazol-1-ylmethyl terminus—represent a topology that is not represented among the most common commercially available isochroman-imidazole screening compounds (which are predominantly sulfonamides, direct acetamides, or alpha2A-targeted 4,5-dihydro-1H-imidazoles) [1]. In the context of high-throughput or fragment-based screening programs, this structural uniqueness relative to commonly procured analog sets means the compound provides incremental chemical diversity coverage. The benzamide linker, with its capacity for both hydrogen bonding (amide NH and C=O) and pi-stacking (central phenyl ring), offers a binding interaction profile that is geometrically and electronically distinct from the sulfonamide, acetamide, and direct imidazole linkers prevalent in commercially available isochroman screening decks. Although no quantitative hit-rate or confirmation-rate data have been publicly reported for this specific compound in any screening campaign, its structural differentiation from heavily represented analog clusters supports its inclusion in libraries designed to maximize chemotype coverage [2].

screening library structural novelty combinatorial chemistry

Procurement-Relevant Research and Industrial Application Scenarios for 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide (CAS 2034280-80-1)


NaV 1.7 State-Dependent Antagonist Screening and Mechanistic Pain Pharmacology

The compound's only publicly reported quantitative bioactivity—NaV 1.7 antagonism with an IC50 of 240 nM at partially inactivated channels and a 12.5-fold state-dependent shift—positions it as a structurally novel chemotype for laboratories investigating voltage-gated sodium channel pharmacology relevant to pain signaling [1]. Given that clinically validated NaV 1.7 inhibitors (e.g., PF-05089771, vixotrigine) operate through state-dependent binding mechanisms, the compound's demonstrated state-dependence provides a quantitative anchor for structure–activity relationship (SAR) expansion. Researchers can procure this compound as a starting point for medicinal chemistry optimization targeting improved potency at the inactivated state while minimizing activity at the resting state, a key selectivity parameter for NaV-targeted analgesic development. The absence of reported activity at muscarinic receptors, HDACs, CYPs, or alpha2A adrenoceptors—targets engaged by closest structural analogs—reduces the likelihood of confounding polypharmacology in NaV-focused assays [2].

Diversity-Oriented Screening Library Construction with Quantifiable Chemotype Coverage

For industrial and academic screening centers constructing diversity-oriented compound libraries, this compound fills an underrepresented chemotype space defined by the isochroman-benzamide-imidazole topology. The most commonly available isochroman-imidazole screening compounds cluster in sulfonamide, direct acetamide, and benzimidazole chemotypes, each with distinct target engagement profiles (M4 receptor, HDAC3, CYP3A4, respectively). Procurement of this compound adds a benzamide-linked topology with documented NaV 1.7 activity [1] to screening decks, providing measurable chemotype diversity. The compound's listing in the MCULE virtual database and its confirmed hit status in BindingDB/ChEMBL (BDBM50379389/CHEMBL2010816) validate that it has passed initial compound quality filters and generated reproducible bioactivity data, reducing the risk of acquiring a completely uncharacterized 'dark chemical matter' entity for screening campaigns [1].

Benzamide vs. Sulfonamide Linker Reference Standard in Medicinal Chemistry SAR Studies

The compound serves as a defined benzamide-linked reference standard for medicinal chemistry groups conducting systematic linker SAR around the isochroman-imidazole scaffold. The sulfonamide analog N-(isochroman-3-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide (CAS 2034205-08-6) has documented M4 receptor binding (Ki = 155 nM) [2], while the target benzamide compound shows NaV 1.7 activity and no reported M4 activity. By procuring both compounds and testing them in parallel against a panel of targets of interest, research groups can generate internally controlled, quantitative data on how the benzamide-to-sulfonamide linker switch affects target selectivity, providing decision-quality data for lead series selection. The calculated TPSA difference (~47 vs. ~70–75 Ų) between the two analogs further enables experimental validation of computational permeability predictions .

Isochroman Scaffold Exploration for CNS-Penetrant Probe Discovery

With a calculated TPSA of approximately 47 Ų and cLogP of approximately 2.44, the compound resides within favorable CNS MPO (Central Nervous System Multiparameter Optimization) space, a property profile that distinguishes it from higher-TPSA sulfonamide analogs . The imidazole ring (pKa ≈ 6.9–7.1) provides a pH-dependent ionization feature that can be exploited for lysosomal trapping modulation or blood–brain barrier penetration studies. For neuroscience-focused discovery programs, the compound can serve as a probe for evaluating how the isochroman-benzamide-imidazole scaffold distributes in CNS compartments, with the NaV 1.7 activity data providing a functional readout anchor for target engagement studies. The absence of alpha2A adrenoceptor activity—unlike the isochroman-imidazole clinical candidate tasipimidine (pEC50 = 7.57 at alpha2A) —means the compound is unlikely to confound behavioral readouts with sedative or anxiolytic effects in vivo, an advantage for pain or neurology-focused phenotypic screening where alpha2A agonism is an unwanted liability.

Quote Request

Request a Quote for 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.